HPLC Retention Time Differentiation from Parent Drug and Phosphoryl Impurity
Sofosbuvir impurity D exhibits a distinct retention time under reverse-phase HPLC conditions, allowing for its unambiguous separation and quantification from both the parent drug and another common process-related impurity. This is critical for developing accurate and specific analytical methods [1].
| Evidence Dimension | HPLC Retention Time |
|---|---|
| Target Compound Data | Retention time for Sofosbuvir impurity D (referred to as 'phosphoryl impurity') is 5.704 min |
| Comparator Or Baseline | Sofosbuvir (parent drug) retention time is 3.674 min |
| Quantified Difference | The impurity elutes 2.030 minutes (approximately 55%) later than the parent drug, providing excellent baseline resolution. |
| Conditions | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm column; mobile phase: 0.1% trifluoroacetic acid in water:acetonitrile (50:50); isocratic elution; UV detection at 260 nm [1]. |
Why This Matters
This quantified difference in retention time is essential for method specificity, ensuring that the impurity peak does not co-elute with the API, which is a fundamental requirement for accurate purity assessment and regulatory submission.
- [1] Ganji, Shiny, et al. 'Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form.' Future Journal of Pharmaceutical Sciences 7, no. 1 (2021): 1-9. View Source
